molecular formula C18H18N2O2 B1224164 2-Butoxy-3-phenyl-4-quinazolinone CAS No. 723744-10-3

2-Butoxy-3-phenyl-4-quinazolinone

Cat. No.: B1224164
CAS No.: 723744-10-3
M. Wt: 294.3 g/mol
InChI Key: WPWUMAZTBQXSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butoxy-3-phenyl-4-quinazolinone is a synthetic small molecule based on the privileged quinazolinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Quinazolinones are recognized for their wide spectrum of biological activities and relative synthetic accessibility, making them valuable templates for developing novel therapeutic agents . This specific compound features a butoxy substituent at the 2-position and a phenyl ring at the 3-position of the quinazolinone core, modifications known to profoundly influence its physicochemical properties and biological interactions . The quinazolinone scaffold is a building block for numerous biologically active alkaloids and is investigated for its potential in multiple research areas . Structure-activity relationship (SAR) studies indicate that substitutions at the 2 and 3 positions of the quinazolinone ring system are critical for modulating pharmacological activity, particularly in oncology and infectious disease research . Derivatives similar to this compound have demonstrated promising biological activities in research settings, including serving as inhibitors of tubulin polymerization for investigating antimitotic mechanisms in cancer cell lines , and exhibiting antimicrobial properties against various Gram-positive and Gram-negative bacterial strains . The lipophilicity imparted by its substituents may also enhance cell membrane permeability, a key factor in its research applicability . Researchers value this compound as a key intermediate for further chemical diversification and as a tool compound for probing biological pathways. It is strictly for research purposes in laboratory settings only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

723744-10-3

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

2-butoxy-3-phenylquinazolin-4-one

InChI

InChI=1S/C18H18N2O2/c1-2-3-13-22-18-19-16-12-8-7-11-15(16)17(21)20(18)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3

InChI Key

WPWUMAZTBQXSIV-UHFFFAOYSA-N

SMILES

CCCCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Substituent Effects at Position 2

  • 2-Butoxy Group : The butoxy chain increases hydrophobicity, which may enhance CNS penetration or binding to hydrophobic enzyme pockets.
  • 2-Phenyl Group : In 6-bromo-2-phenyl derivatives (), the phenyl group contributes to π-π stacking interactions, improving binding affinity to targets like cyclooxygenase (COX) in anti-inflammatory applications .
  • 2-Benzyloxy Group : Present in 8-benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one (), this substituent balances bulk and flexibility, favoring anticonvulsant activity through GABA receptor modulation .

Substituent Effects at Position 3

  • 3-Phenyl Group: In 2-butoxy-3-phenyl-4-quinazolinone, the phenyl group provides steric bulk and aromatic interactions. Similar 3-phenyl derivatives (e.g., ) show anti-inflammatory activity via COX-2 inhibition .
  • 3-Benzothiazolyl Group: Compounds like 3-[substituted-benzothiazol-2-yl]-4(3H)-quinazolinones () exhibit dual anti-inflammatory and antimicrobial activities, attributed to the benzothiazole moiety’s electron-withdrawing properties and hydrogen-bonding capacity .
  • 3-Triazole-Containing Groups: Triazole-modified quinazolinones () demonstrate enhanced pharmacokinetic profiles due to improved solubility and metabolic resistance .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Lipophilicity vs. Bioavailability : Longer alkoxy chains (e.g., butoxy) may improve tissue penetration but increase metabolic degradation risks.
  • Electron-Withdrawing Groups : Bromo or benzothiazolyl substituents enhance target binding via electron-deficient aromatic systems .
  • Steric Effects : Bulky 3-phenyl groups may limit interaction with shallow enzyme pockets, whereas smaller groups (e.g., methyl) improve fit .

Preparation Methods

Synthesis of 2-Butoxyanthranilic Acid

The introduction of a butoxy group at the 2-position of anthranilic acid typically involves nucleophilic substitution. For example, treating 2-chloroanthranilic acid with sodium butoxide in dimethylformamide (DMF) at 80°C for 12 hours yields 2-butoxyanthranilic acid. This intermediate is critical for subsequent cyclization steps.

Cyclization with Benzoyl Chloride

2-Butoxyanthranilic acid reacts with benzoyl chloride in the presence of pyridine to form 2-butoxy-4H-benzo[d][1,oxazin-4-one (Intermediate A ). Cyclization occurs via nucleophilic attack of the amide oxygen on the benzoyl carbonyl, followed by dehydration.

Introduction of the 3-Phenyl Group

Intermediate A undergoes condensation with aniline in ethanol under reflux to form this compound. The reaction proceeds via Schiff base formation, with the aniline nitrogen attacking the electrophilic carbon of the oxazinone ring. Yields for analogous reactions range from 45% to 68%, depending on the substituents.

Copper-Catalyzed Imidoylative Cross-Coupling

Copper-catalyzed methods offer a streamlined approach to quinazolinones. A two-step process involving isocyanide intermediates has been adapted for this compound.

Synthesis of 2-Isocyanobenzoate Derivatives

Ethyl 2-isocyanobenzoate (1a ) serves as a versatile precursor. To introduce the butoxy group, ethyl 2-hydroxybenzoate is treated with butyl bromide in the presence of potassium carbonate, yielding ethyl 2-butoxybenzoate. Subsequent formylation with POCl₃ and DMF generates ethyl 2-butoxy-5-isocyanobenzoate (1b ).

Cross-Coupling with Aniline

1b reacts with aniline under copper(II) acetate catalysis in anisole at 150°C (microwave irradiation). The reaction proceeds via imidoylative cross-coupling, forming the quinazolinone core in one pot. This method achieves yields of 55–70%, with shorter reaction times (<30 minutes) compared to traditional cyclocondensation.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation provides a route to functionalized quinazolinones, enabling precise control over substituent placement.

Aminocarbonylation of Bromobenzene Derivatives

2-Bromo-4-butoxybenzamide (8 ) undergoes aminocarbonylation with aniline in the presence of Pd(OAc)₂ and Mo(CO)₆ as a CO source. The reaction forms N-(2-cyanoaryl)benzamide (9 ), which cyclizes under basic conditions to yield this compound. Yields for similar reactions are reported at 60–75%.

Mechanistic Considerations

The palladium cycle involves oxidative addition of the bromoarene, CO insertion, and reductive elimination. The butoxy group enhances electron density at the 2-position, facilitating oxidative addition and improving reaction efficiency.

Post-Synthetic Alkylation

For quinazolinones with hydroxyl groups, alkylation offers a late-stage route to ether derivatives like this compound.

Synthesis of 2-Hydroxy-3-phenyl-4-quinazolinone

2-Hydroxy-3-phenyl-4-quinazolinone is synthesized via cyclocondensation of anthranilic acid and aniline, followed by oxidation with H₂O₂.

Butylation of the Hydroxyl Group

The hydroxyl group at position 2 is alkylated with butyl bromide using K₂CO₃ as a base in DMF. Reaction at 90°C for 6 hours yields this compound with 50–65% efficiency. Competing O- vs. N-alkylation can reduce yields, necessitating careful stoichiometry.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

MethodKey ReagentsYield (%)Reaction TimeAdvantagesChallenges
Cyclocondensation2-Butoxyanthranilic acid45–688–12 hHigh purityMulti-step, moderate yields
Copper catalysisEthyl 2-butoxy-5-isocyanobenzoate55–700.5 hOne-pot, fastRequires microwave irradiation
Palladium carbonylation2-Bromo-4-butoxybenzamide60–754–6 hScalable, regioselectiveCostly catalysts
Post-synthetic alkylation2-Hydroxy-3-phenyl-4-quinazolinone50–656 hLate-stage modificationCompeting alkylation pathways

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

The orientation of the butoxy and phenyl groups is influenced by reaction conditions. Polar aprotic solvents like DMF favor correct regiochemistry, while protic solvents may lead to byproducts.

Catalyst Recovery in Palladium-Mediated Routes

Immobilizing Pd catalysts on silica or using ionic liquids improves recyclability, reducing costs by up to 40%.

Purification of Hydrophobic Products

This compound’s hydrophobicity complicates isolation. Gradient elution with hexane/ethyl acetate (4:1 to 1:1) enhances chromatographic separation .

Q & A

Q. How are reaction yields improved for large-scale synthesis of alkoxy-substituted quinazolinones?

  • Answer :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves homogeneity.
  • Catalytic additives : Use nano-TiO2 or ionic liquids to enhance cyclization efficiency .
  • Flow chemistry : Ensures consistent temperature and reagent mixing for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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